molecular formula C17H14N2O4 B234624 2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine CAS No. 141723-90-2

2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine

Cat. No. B234624
CAS RN: 141723-90-2
M. Wt: 310.3 g/mol
InChI Key: AQZUFAWQTHMUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine, also known as ADNI, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ADNI belongs to the family of naphthoquinones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of matrix metalloproteinases. In neurons, this compound has been shown to protect against oxidative stress, reduce inflammation, and enhance neurite outgrowth. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells.

Advantages and Limitations for Lab Experiments

2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine. First, further studies are needed to determine the optimal dosage and administration route for this compound in different diseases. Second, more research is needed to understand the mechanism of action of this compound and its interactions with other drugs. Third, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.

Synthesis Methods

The synthesis of 2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine involves a multi-step process that starts with the reaction of 2-acetylnaphthoquinone with hydroxylamine hydrochloride to form 2-acetyl-1,4-naphthoquinone oxime. The oxime is then reacted with sodium methoxide and methyl iodide to yield 2-acetyl-N-methyl-1,4-naphthoquinone oxime. Finally, the N-methyl oxime is reacted with isoxazole in the presence of sodium hydride to produce this compound.

properties

CAS RN

141723-90-2

Molecular Formula

C17H14N2O4

Molecular Weight

310.3 g/mol

IUPAC Name

[4-[(3,4-dimethyl-1,2-oxazol-5-yl)imino]-1-oxonaphthalen-2-yl] acetate

InChI

InChI=1S/C17H14N2O4/c1-9-10(2)19-23-17(9)18-14-8-15(22-11(3)20)16(21)13-7-5-4-6-12(13)14/h4-8H,1-3H3

InChI Key

AQZUFAWQTHMUSS-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)N=C2C=C(C(=O)C3=CC=CC=C32)OC(=O)C

Canonical SMILES

CC1=C(ON=C1C)N=C2C=C(C(=O)C3=CC=CC=C32)OC(=O)C

synonyms

2-acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine
2-ADINI

Origin of Product

United States

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